4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride
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Overview
Description
4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride is a complex organic compound that features a piperidine ring, a pyrrolopyrimidine moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the piperidine ring.
- Introduction of the pyrrolopyrimidine moiety.
- Attachment of the chlorophenyl group.
- Final coupling reactions to form the complete molecule.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potentially converting hydroxyl groups to ketones or aldehydes.
Reduction: Reducing nitro groups to amines.
Substitution: Halogen substitution reactions, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone or aldehyde derivative.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites, inhibiting or activating biological processes, and modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (without dihydrochloride): Similar structure but different salt form.
Other piperidine derivatives: Compounds with a piperidine ring and various substituents.
Pyrrolopyrimidine analogs: Compounds featuring the pyrrolopyrimidine moiety with different functional groups.
Uniqueness
The uniqueness of 4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride lies in its specific combination of functional groups and its potential biological activity, which may differ from other similar compounds.
Properties
Molecular Formula |
C21H27Cl3N6O2 |
---|---|
Molecular Weight |
501.8 g/mol |
IUPAC Name |
4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H25ClN6O2.2ClH/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19;;/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26);2*1H |
InChI Key |
BTTXXJKUIBXAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl |
Origin of Product |
United States |
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